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Compound of Interest

Compound Name: (2R)-Octyl-alpha-hydroxyglutarate

CAS No.: 1391194-67-4

Cat. No.: B570664

Get Quote

Executive Summary
(2R)-Octyl-alpha-hydroxyglutarate (Octyl-2HG) is a cell-permeable ester derivative of the

oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG). While (R)-2-HG accumulation is the

hallmark of IDH1 and IDH2 mutant malignancies (glioma, AML, cholangiocarcinoma), the polar

nature of the native metabolite prevents it from crossing cellular membranes efficiently. Octyl-

2HG bypasses this limitation, allowing researchers to acutely mimic the IDH-mutant epigenetic

state in wild-type cells.

This guide details the mechanistic impact of Octyl-2HG on chromatin dynamics, specifically the

inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases, and provides validated protocols

for its application in assessing histone and DNA hypermethylation.
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Upon entry into the cell, the octyl ester moiety of Octyl-2HG is cleaved by intracellular

esterases, releasing the active (R)-2-HG metabolite. This metabolite acts as a competitive

antagonist to α-KG (2-oxoglutarate), a critical co-substrate for a superfamily of dioxygenases.

[1][2]

The Competitive Inhibition Cascade
The structural similarity between 2-HG and α-KG allows 2-HG to occupy the catalytic pocket of

Fe(II)/α-KG-dependent dioxygenases without supporting the oxidative decarboxylation required

for enzyme activity.

Key Targets:

TET Family (TET1/2/3): Ten-Eleven Translocation enzymes responsible for oxidizing 5-

methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC), the first step in DNA

demethylation.

JmjC Domain Histone Demethylases (KDMs): Specifically KDM4 (H3K9/H3K36

demethylases) and KDM5 (H3K4 demethylases) families.

Inhibition results in a "hypermethylator" phenotype, characterized by global gain of repressive

histone marks (H3K9me3, H3K27me3) and loss of DNA hydroxymethylation.

Mechanism of Action Diagram
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Figure 1: Intracellular activation of Octyl-2HG and competitive inhibition of epigenetic

regulators.

Comparative Potency and Specificity
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Understanding the potency of (R)-2-HG against specific targets is crucial for experimental

design. While IDH mutations generate the (R) enantiomer, the (S) enantiomer (produced in

hypoxia) also inhibits these enzymes but with different affinities.

Table 1: Inhibition Profile of (R)-2-HG vs. (S)-2-HG

Target Enzyme
Family

Primary
Function

(R)-2-HG
Potency (IC50)

(S)-2-HG
Potency (IC50)

Biological
Consequence

KDM4C

(JMJD2C)

H3K9me3

Demethylase

High (~25-85

µM)

Moderate (~80-

100 µM)

Heterochromatin

spreading; gene

silencing.

KDM4A

(JMJD2A)

H3K9me3/H3K3

6me3

Demethylase

High (~24 µM) Moderate

Altered

transcription

elongation.

TET1 / TET2

DNA

Demethylase (5-

mC → 5-hmC)

Weak (mM

range)

Weak (mM

range)

Global loss of 5-

hmC;

hypermethylation

of CpG islands.

HIF-PHDs
HIF-1α

degradation
Weak (> 5 mM) High (~0.4 mM)

Pseudohypoxia

(HIF

stabilization).

Note: While TET inhibition requires millimolar concentrations in vitro, intracellular accumulation

of 2-HG in IDH-mutant cells (and Octyl-2HG treated cells) often exceeds 5-10 mM, making this

inhibition biologically relevant.

Experimental Protocol: Cellular Treatment
Objective: To induce an IDH-mutant-like epigenetic state in wild-type cells using Octyl-2HG.

Reagent Preparation
Stock Solution: Dissolve (2R)-Octyl-alpha-hydroxyglutarate in high-quality DMSO to a

concentration of 100 mM.
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Critical: Ensure the compound is fully solubilized. Vortex vigorously.

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Vehicle Control: DMSO (must be used at the same final v/v concentration).

Negative Control (Optional but Recommended): (2S)-Octyl-alpha-hydroxyglutarate (to

distinguish enantiomer-specific effects) or Octyl-alpha-ketoglutarate (to attempt rescue).

Treatment Workflow
Epigenetic remodeling is not instantaneous. While metabolic changes occur within hours,

histone and DNA methylation shifts require cell division and time for "writer" enzymes to

accumulate marks in the absence of "eraser" activity.

Standard Dosing Regimen:

Concentration: 0.5 mM – 1.0 mM (Final concentration in media).

Duration: 72 hours minimum. (1 week is optimal for stable DNA methylation changes).

Maintenance: Replenish media with fresh compound every 24–48 hours to account for ester

hydrolysis and cellular metabolism.

Experimental Workflow Diagram

Seed Cells
(Day 0)

Initial Treatment
(Day 1)

+ 1mM Octyl-2HG

Replenish Media
(Day 3)

+ Fresh Compound

48h Incubation Harvest
(Day 4-7)

24-48h Incubation

Histone Analysis
(Acid Extraction -> WB)

DNA Analysis
(gDNA Extraction -> Dot Blot/MS)

Click to download full resolution via product page

Figure 2: Multi-day treatment workflow for establishing epigenetic blockade.

Validating the Phenotype: Key Readouts
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To confirm the efficacy of Octyl-2HG treatment, you must validate the blockade of specific

demethylases.

Histone Methylation (Western Blot)
Since Octyl-2HG inhibits KDM4 (H3K9) and KDM6 (H3K27) families, global increases in

trimethylation are the primary readout.

Protocol Note: Use Acid Extraction for histones rather than standard RIPA lysis. Histones are

highly basic; acid extraction preserves their modifications and separates them from

chromatin.

Primary Antibodies:

Anti-H3K9me3 (Heterochromatin marker).[3]

Anti-H3K27me3 (Polycomb repressive marker).

Anti-H3 (Total) as loading control.

Expected Result: >2-fold increase in H3K9me3 and H3K27me3 intensity relative to Total H3

in treated vs. vehicle cells.

DNA Methylation (Dot Blot / LC-MS)
Inhibition of TET enzymes results in a depletion of 5-hydroxymethylcytosine (5-hmC).

Rapid Screen (Dot Blot):

Extract genomic DNA (gDNA).

Denature and spot onto a nitrocellulose membrane.

Probe with Anti-5-hmC antibody.

Expected Result: Significant reduction in signal intensity (TET inhibition prevents 5-mC

5-hmC conversion).
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Gold Standard (LC-MS/MS):

Quantify the 5-hmC/dG ratio. Octyl-2HG treatment typically reduces global 5-hmC levels

by 50–80%.

Troubleshooting & Controls
Cell Toxicity: If significant apoptosis occurs at 1 mM, titrate down to 250 µM. Some cell lines

(e.g., primary fibroblasts) are more sensitive to metabolic perturbation.

Enantiomer Purity: Ensure you are using the (2R) enantiomer. The (2S) form is biologically

active but targets HIF-PHDs more potently and may induce a hypoxic response (HIF-1α

stabilization) that confounds epigenetic data.

Rescue Experiments: To prove on-target specificity, co-treat cells with cell-permeable

Dimethyl-alpha-ketoglutarate (dm-aKG) or Octyl-alpha-ketoglutarate. Excess α-KG should

outcompete the inhibitor and restore demethylation activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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